3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride, also known as (E)-3-(3,4-diaminophenyl)prop-2-enoic acid hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately . Its structure features a phenyl ring substituted with two amino groups and a prop-2-enoic acid moiety. This compound is classified under organic compounds, specifically as an amino acid derivative due to the presence of amino groups.
The synthesis of 3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride typically involves the following steps:
In industrial settings, the production involves large-scale reactions in controlled environments to optimize yield and purity. Automated systems are often utilized for monitoring reaction parameters to ensure consistency .
The molecular structure of 3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Canonical SMILES | C1=CC(=C(C=C1/C=C/C(=O)O)N)N |
InChI | InChI=1S/C9H10N2O2.ClH/c10-7-3-1-6(5-8(7)11)2-4-9(12)13;/h1-5H,10-11H2,(H,12,13);1H/b4-2+ |
3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride can undergo various chemical reactions:
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Potassium permanganate, hydrogen peroxide | Nitro derivatives or quinones |
Reduction | Lithium aluminum hydride, sodium borohydride | Alcohol derivatives |
Substitution | Alkyl halides, acyl chlorides | Substituted derivatives depending on nucleophile |
The mechanism of action of 3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride involves its interaction with specific molecular targets:
The compound typically appears as a white to off-white powder. It is soluble in water due to the presence of polar functional groups.
Key chemical properties include:
Relevant data regarding its reactivity and interactions with other compounds can be found in safety data sheets and chemical databases.
3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride has a wide range of applications in scientific research:
This compound's unique structure allows it to serve as a valuable tool in various research applications across multiple scientific disciplines.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3